

potential applications of 5-chlorovanillin in medicinal chemistry

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Compound of Interest

Compound Name: 3-Chloro-4-hydroxy-5-methoxybenzaldehyde

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An In-depth Technical Guide on the Potential Applications of 5-Chlorovanillin in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorovanillin, a halogenated derivative of vanillin, is emerging as a significant scaffold in medicinal chemistry. Its chemical structure, characterized by a benzaldehyde ring with chloro, hydroxyl, and methoxy substituents, provides a versatile platform for the synthesis of novel bioactive compounds. The introduction of a chlorine atom at the 5-position of the vanillin core has been shown to enhance the therapeutic properties of its derivatives, leading to a surge in research exploring its potential in various medicinal applications.^[1] This technical guide delves into the synthesis, biological activities, and potential therapeutic applications of 5-chlorovanillin and its derivatives, offering a comprehensive resource for researchers in the field of drug discovery and development.

Synthesis of 5-Chlorovanillin and its Derivatives

The foundational step in harnessing the potential of 5-chlorovanillin is its synthesis and subsequent derivatization. The 5-chlorovanillin core can be further modified to create a diverse library of compounds, including Schiff bases and chalcones, which have shown a wide range of biological activities.^{[2][3]}

General Synthetic Workflow

The synthesis typically begins with the chlorination of vanillin to produce the 5-chlorovanillin scaffold. This intermediate then serves as a starting material for the creation of more complex molecules through reactions like condensation with primary amines to form Schiff bases or Claisen-Schmidt condensation with acetophenones to yield chalcones.[2][4]



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Caption: Generalized synthetic workflow for 5-chlorovanillin derivatives.

Medicinal Chemistry Applications and Biological Activities

5-Chlorovanillin and its derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of new therapeutic agents.

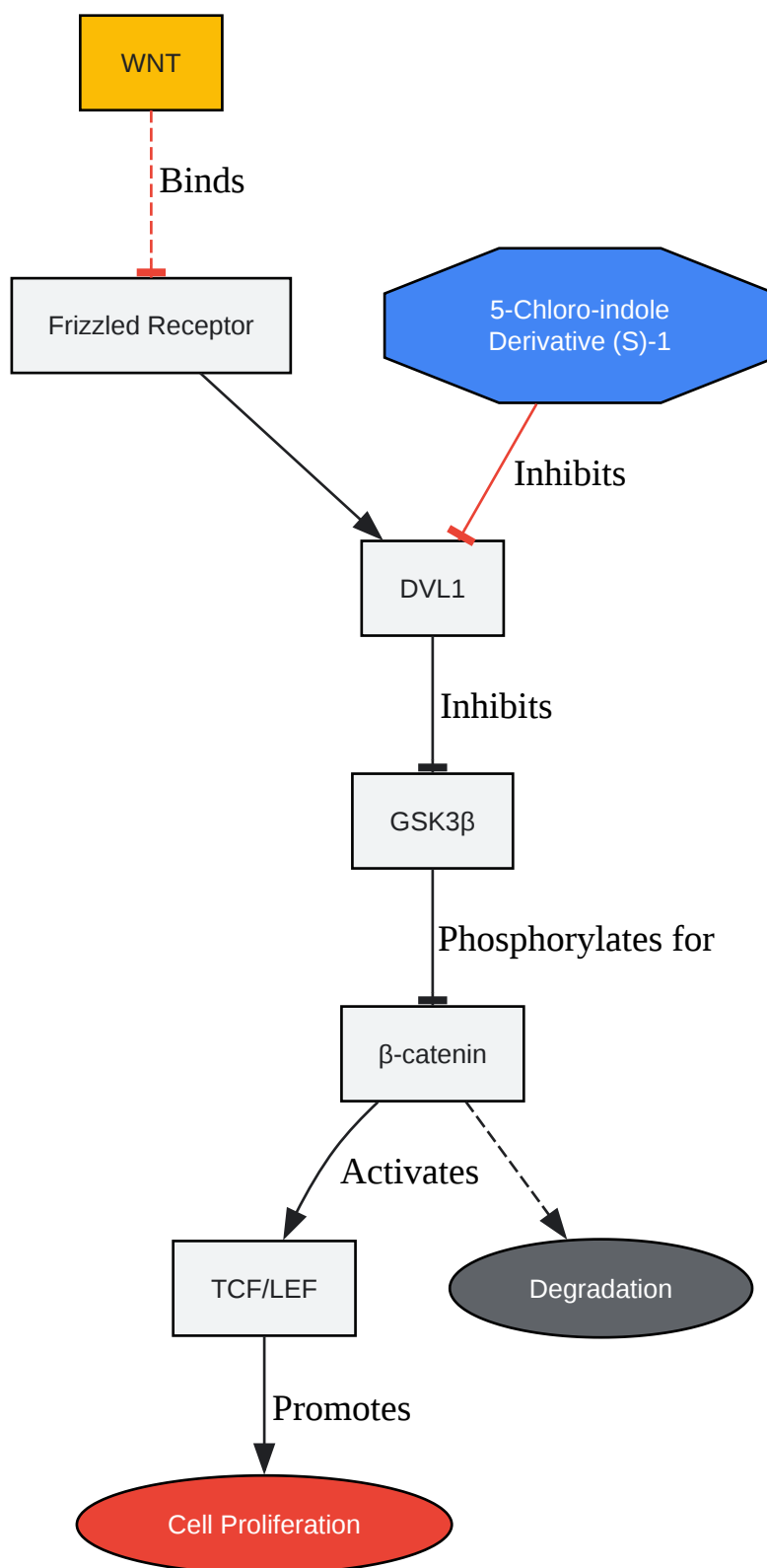
Antimicrobial Activity

5-Chlorovanillin has been shown to possess antimicrobial properties by inhibiting protein synthesis and cell division.[5] It acts as a polymerase chain inhibitor by targeting the enzyme ribonucleotide reductase, which in turn affects the transcription and replication of bacterial DNA.[5] Derivatives of 5-chlorovanillin, particularly Schiff bases, have also exhibited significant antibacterial and antifungal activities. For instance, Schiff bases derived from the related 5-chloro-salicylaldehyde were found to be effective against various bacteria, including *Pseudomonas fluorescence*, with MIC values as low as 2.5-5.2 µg/mL.[6][7] Another study highlighted a Schiff base, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, which showed potent activity against *E. coli* and *S. aureus* with MICs of 1.6 µg/mL and 3.4 µg/mL, respectively.[7]

Anticancer Activity

The indole scaffold, particularly with a chlorine atom at the 5-position, is a significant pharmacophore in the design of anticancer agents.^[1] While direct studies on 5-chlorovanillin are emerging, its derivatives and structurally related 5-chloro-indole compounds have shown promising anticancer activity. These compounds can target key signaling pathways implicated in cancer progression.^[1]

One notable example is the (S)-enantiomer of a 5-chloro-indole derivative, RS4690, which acts as a selective inhibitor of Dishevelled 1 (DVL1), a key protein in the WNT/ β -catenin signaling pathway.^{[8][9][10]} Dysregulation of this pathway is linked to cancer proliferation.^{[8][9]} This compound inhibited the growth of HCT116 colon cancer cells with an EC₅₀ of $7.1 \pm 0.6 \mu\text{M}$.^[8]
^[9]



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Caption: Inhibition of the WNT/β-catenin pathway by a 5-chloro-indole derivative.

Antioxidant Activity

5-Chlorovanillin and its derivatives have also been evaluated for their antioxidant potential. In a study using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, 5-chlorovanillin (referred to as **3-chloro-4-hydroxy-5-methoxybenzaldehyde**) demonstrated antioxidant activity with an IC50 value of 244.11 µg/mL.[4] A chalcone derivative synthesized from a related halogenated vanillin showed even more potent antioxidant activity with an IC50 of 162.10 µg/mL.[4]

Enzyme Inhibition

As mentioned, 5-chlorovanillin is known to inhibit ribonucleotide reductase.[5] Furthermore, derivatives containing the 5-chloro-indole scaffold have been investigated as inhibitors of several key enzymes in cellular signaling pathways. These include the Epidermal Growth Factor Receptor (EGFR) and Dishevelled 1 (DVL1).[11] The (S)-enantiomer of the DVL1 inhibitor RS4690 showed an EC50 of 0.49 ± 0.11 µM.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of 5-chlorovanillin and its related derivatives.

Table 1: Antioxidant Activity of 5-Chlorovanillin and a Related Chalcone Derivative

Compound	Assay	IC50 (µg/mL)	Reference
5-Chlorovanillin	DPPH	244.11	[4]
2',4'-dihydroxy-3-bromo-4-hydroxy-5-methoxychalcone	DPPH	162.10	[4]
BHT (positive control)	DPPH	27.94	[4]

Table 2: Anticancer and Enzyme Inhibitory Activity of a 5-Chloro-indole Derivative

Compound	Target/Cell Line	Activity	Value (μM)	Reference
(S)-1 (RS4690)	DVL1 Inhibition	EC50	0.49 ± 0.11	[9][10]
(S)-1 (RS4690)	HCT116 Cell Growth Inhibition	EC50	7.1 ± 0.6	[8][9]

Experimental Protocols

This section provides an overview of key experimental methodologies cited in the literature for the synthesis and evaluation of 5-chlorovanillin and its derivatives.

Synthesis of 5-Chlorovanillin

A common method for the synthesis of 5-chlorovanillin involves the direct chlorination of vanillin.[12]

- Materials: Vanillin, N-chlorosuccinimide, dimethyl sulfoxide, chloroform.
- Procedure:
 - Dissolve vanillin and N-chlorosuccinimide in chloroform in a reaction tube.
 - Add a catalytic amount of dimethyl sulfoxide.
 - Stir the mixture at room temperature for approximately 12 hours.[12]
 - Monitor the reaction progress using thin-layer chromatography (TLC).
 - Upon completion, the product can be isolated and purified using standard techniques such as column chromatography or recrystallization.

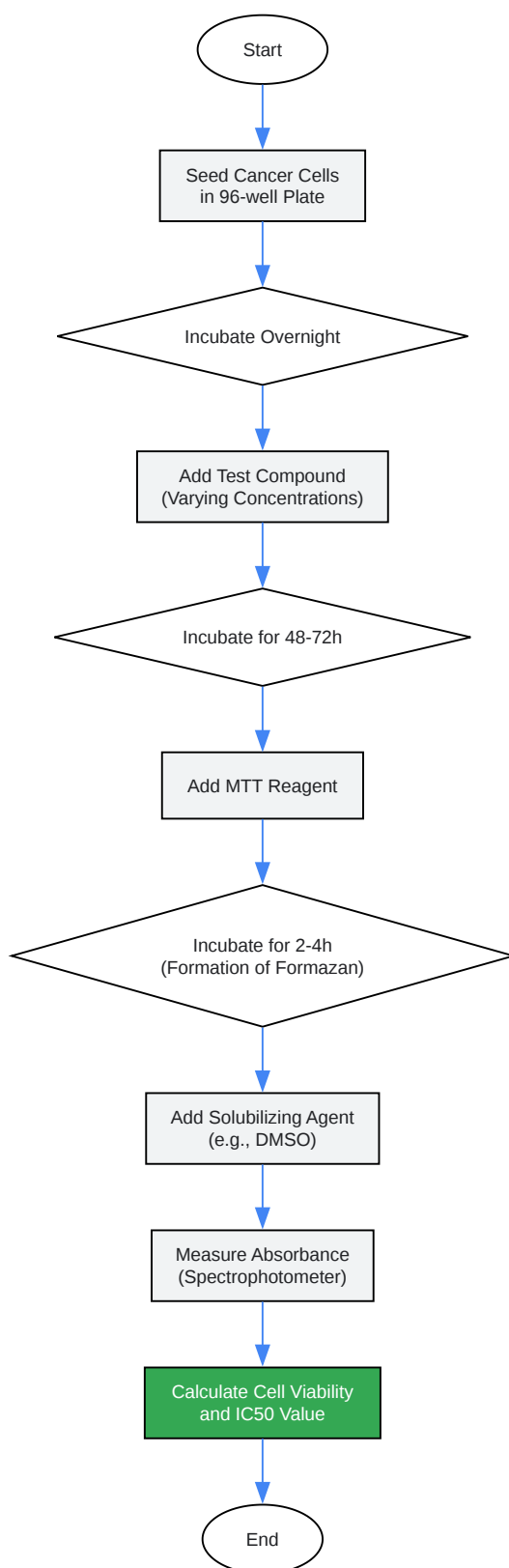
Synthesis of Chalcone Derivatives from Halogenated Vanillin

Chalcones are synthesized via a Claisen-Schmidt condensation reaction.[4]

- Materials: Halogenated vanillin (e.g., 5-bromovanillin), a suitable acetophenone (e.g., 2,4-dihydroxyacetophenone), a strong base (e.g., KOH), and a solvent (e.g., methanol).
- Procedure:
 - Dissolve the halogenated vanillin and acetophenone in methanol.
 - Add a solution of KOH (e.g., 40%) to the mixture.
 - Stir the reaction mixture at room temperature for a specified period.
 - Monitor the reaction by TLC.
 - After completion, neutralize the mixture with acid and extract the product with an organic solvent.
 - Purify the resulting chalcone using column chromatography or recrystallization.[\[4\]](#)

In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.[\[1\]](#)



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Caption: Workflow for in vitro anticancer activity evaluation using the MTT assay.

EGFR Inhibitory Assay (HTRF KinEASE-TK)

This is a specific assay to determine the inhibitory activity of compounds against the Epidermal Growth Factor Receptor.[\[11\]](#)

- Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is used to measure the phosphorylation of a substrate by the EGFR enzyme.
- Procedure:
 - Compound Incubation: The test compounds, dissolved in DMSO, are added to a reaction mixture containing the EGFR enzyme at various concentrations.
 - Enzyme Reaction: The enzymatic reaction is initiated by adding ATP and allowed to proceed at room temperature.
 - Detection: The reaction is stopped, and a detection mixture is added. This mixture contains streptavidin-XL665 and a phosphotyrosine-specific antibody labeled with Eu^{3+} -cryptate.
 - Signal Measurement: After incubation, the HTRF signal is measured on a plate reader. Inhibition of the enzyme results in a decreased signal.[\[11\]](#)

Conclusion and Future Perspectives

5-Chlorovanillin has proven to be a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, antioxidant, and enzyme inhibitory effects. The presence of the chlorine atom often enhances the potency of these compounds. The synthetic accessibility of 5-chlorovanillin allows for the creation of diverse chemical libraries for screening and optimization.

Future research should focus on elucidating the structure-activity relationships of 5-chlorovanillin derivatives to design more potent and selective therapeutic agents. Further investigation into their mechanisms of action, pharmacokinetic profiles, and in vivo efficacy is crucial for translating these promising preclinical findings into clinical applications. The continued exploration of 5-chlorovanillin and its analogues holds significant promise for the development of novel drugs to combat a range of diseases.

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